(R)-tropic acid

Vue d'ensemble

Description

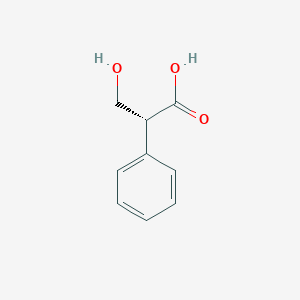

®-Tropic acid is a chiral organic compound with the molecular formula C_9H_10O_3. It is an important intermediate in the synthesis of various pharmaceuticals, particularly those related to tropane alkaloids. The compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ®-Tropic acid can be synthesized through several methods. One common approach involves the resolution of racemic tropic acid using chiral amines or enzymes. Another method includes the asymmetric synthesis starting from readily available precursors such as phenylacetic acid and acetone, followed by a series of chemical transformations including aldol condensation and reduction.

Industrial Production Methods: In industrial settings, ®-tropic acid is often produced via biocatalytic processes that utilize specific enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and environmentally friendly nature.

Analyse Des Réactions Chimiques

Chemical Reactions of (R)-Tropic Acid

This compound, known chemically as 3-hydroxy-2-phenylpropanoic acid, is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of alkaloids such as atropine and hyoscyamine. This article delves into the chemical reactions involving this compound, highlighting synthesis methods, hydrolysis reactions, and enzymatic transformations.

Hydrolysis Reactions

Hydrolysis plays a crucial role in the transformation of this compound esters into their corresponding acids. The hydrolysis can occur under both acidic and basic conditions:

Table 1: Comparison of Hydrolysis Conditions

| Condition | Type | Yield (%) | Selectivity |

|---|---|---|---|

| Acidic Hydrolysis | Chemical | Varies | Low |

| Basic Hydrolysis | Enzymatic | Up to 50% | High |

Enzymatic Transformations

Enzymatic transformations are particularly significant for achieving high enantioselectivity in reactions involving this compound:

-

Kinetic Resolution :

-

Dynamic Kinetic Resolution :

Applications De Recherche Scientifique

Pharmaceutical Sciences

Role in Alkaloid Synthesis

(R)-tropic acid serves as a precursor for the synthesis of important alkaloids such as atropine and hyoscyamine. These compounds exhibit anticholinergic properties, making them valuable in treating conditions like motion sickness and muscle spasms. The chirality of this compound is crucial; its enantiomer, (S)-tropic acid, is significantly more active in these roles.

Gene Delivery Systems

Recent studies have investigated this compound's potential in enhancing gene delivery systems. Modifications to the compound have shown promise in improving interactions with nucleic acids, thereby facilitating the protection from nucleases and enhancing lysosomal escape during therapeutic applications.

Polymer Chemistry

This compound is utilized in the synthesis of bio-based polymers, particularly polylactic acid (PLA). The polymerization processes, such as ring-opening polymerization or direct polycondensation, allow for precise control over molecular weight and composition. This capability is essential for developing high-performance materials that are environmentally friendly.

Biotechnology

Biosynthesis and Natural Products Diversification

Derivatives of this compound are explored for their roles in the biosynthesis of natural products through S-adenosyl-methionine-dependent methyltransferases. Enzyme engineering strategies are employed to enhance the activity and co-factor regeneration necessary for producing functional molecules.

Environmental Biotechnology

The derivatives of this compound play a role in sustainable production technologies for lactic acid, a key component in green chemistry. Innovative bioprocess techniques, including enzyme immobilization and simultaneous saccharification, have been developed to enhance fermentation yield and productivity.

Analytical Chemistry

This compound is involved in developing analytical methods for synchronous analysis of pharmaceuticals within human fluids. Techniques such as voltammetry with screen-printed electrodes have improved sensitivity and reproducibility for detecting various compounds within complex matrices.

Summary Table of Applications

| Field | Application | Methods Used | Results/Outcomes |

|---|---|---|---|

| Pharmaceutical Sciences | Precursor for alkaloids (atropine, hyoscyamine) | Synthesis pathways | Effective treatment for muscle spasms and motion sickness |

| Gene delivery systems | Protein engineering | Enhanced efficiency in gene therapy applications | |

| Polymer Chemistry | Synthesis of bio-based polymers (PLA) | Ring-opening polymerization | Development of high-performance eco-friendly materials |

| Biotechnology | Biosynthesis of natural products | Enzyme engineering strategies | Production of functional molecules |

| Environmental Biotechnology | Sustainable lactic acid production | Bioprocess techniques | Increased yield and productivity |

| Analytical Chemistry | Analysis of pharmaceuticals in human fluids | Voltammetry with screen-printed electrodes | Improved sensitivity and reproducibility |

Case Studies

- Alkaloid Synthesis : Research demonstrates how this compound's structural properties facilitate the synthesis of atropine through enzymatic pathways. The chirality significantly influences the biological activity of synthesized compounds.

- Gene Delivery Enhancement : A study highlighted modifications to this compound that improved its interaction with nucleic acids, leading to enhanced protection against enzymatic degradation during therapeutic applications.

- Sustainable Polymer Production : Investigations into PLA synthesis using this compound revealed methods that allow for better control over material properties while promoting sustainability.

Mécanisme D'action

The mechanism of action of ®-tropic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a precursor to tropane alkaloids, which exert their effects by binding to acetylcholine receptors in the nervous system. This interaction modulates neurotransmitter release and affects various physiological processes.

Comparaison Avec Des Composés Similaires

(S)-Tropic Acid: The enantiomer of ®-tropic acid, with similar chemical properties but different biological activities.

Phenylacetic Acid: A precursor in the synthesis of ®-tropic acid, with a simpler structure.

Tropinone: An oxidation product of ®-tropic acid, used in the synthesis of tropane alkaloids.

Uniqueness: ®-Tropic acid is unique due to its chiral nature and its role as a key intermediate in the synthesis of biologically active tropane alkaloids. Its specific configuration allows for the selective production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

Activité Biologique

(R)-tropic acid, a chiral monocarboxylic acid with the chemical formula C₉H₁₀O₃, is an important compound in the field of biochemistry and pharmacology. Its biological activity is primarily linked to its role as a precursor in the synthesis of various alkaloids, notably atropine and hyoscyamine, which are recognized for their anticholinergic properties. This article delves into the biological activity of this compound, supported by research findings, tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a carboxylic acid group, making it a saturated compound. Its structural properties contribute to its unique interactions within biological systems. The compound is an enantiomer of (S)-tropic acid, which has been shown to exhibit different biological effects due to its chirality.

Precursor for Alkaloid Synthesis

This compound serves as a precursor in the biosynthesis of several bioactive compounds:

- Atropine : An anticholinergic agent used to treat bradycardia and as an antidote for organophosphate poisoning.

- Hyoscyamine : Another anticholinergic that is utilized in treating motion sickness and muscle spasms.

Both alkaloids are derived from this compound through enzymatic pathways involving specific enzymes such as tropinone reductase .

Interaction with Neurotransmitter Pathways

Research indicates that this compound may influence neurotransmitter pathways, potentially impacting mood and cognitive functions. Its structural similarity to neurotransmitters suggests that it could interact with receptors involved in these pathways .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Enzymatic Kinetic Resolution : Utilizing enzymes like Candida antarctica lipase B to achieve high enantioselectivity in the production of this compound from racemic mixtures .

- Dynamic Kinetic Resolution : A novel method involving phase-transfer catalysts that enhance the yield and purity of this compound during synthesis .

Case Studies

- Biotransformation in Plant Cultures :

- Enzymatic Studies :

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (S)-Tropic Acid | Enantiomer | Different biological effects due to chirality |

| Atropine | Alkaloid derivative | Stronger anticholinergic activity |

| Hyoscyamine | Alkaloid derivative | Used for treating muscle spasms |

| Tropine | Tropane alkaloid | More complex structure with pronounced effects |

This comparison underscores the unique position of this compound as a precursor with distinct biological roles compared to its derivatives.

Propriétés

IUPAC Name |

(2R)-3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169052 | |

| Record name | Tropic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-67-9 | |

| Record name | Tropic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0870Q3EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.